3-Ethoxy-4-hydroxybenzonitrile

Descripción

BenchChem offers high-quality 3-Ethoxy-4-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

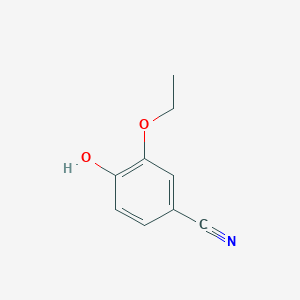

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUPJWDUINJHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396604 | |

| Record name | 3-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-79-4 | |

| Record name | 3-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-hydroxybenzonitrile, a key building block in contemporary medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic routes, and critical safety considerations. The document further explores its application as a pivotal intermediate, particularly in the synthesis of advanced therapeutic agents. Detailed, field-tested protocols for synthesis and analysis are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitrile moieties are prevalent scaffolds in a multitude of biologically active compounds. The nitrile group, a versatile functional handle, can participate in various chemical transformations to build molecular complexity. Furthermore, its electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 3-Ethoxy-4-hydroxybenzonitrile, in particular, has emerged as a valuable intermediate, offering a specific substitution pattern that is instrumental in the design of targeted therapies. Its structure is notably a precursor to the core of Apremilast, a phosphodiesterase-4 (PDE4) inhibitor, highlighting its relevance in the development of treatments for inflammatory diseases[1].

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of 3-Ethoxy-4-hydroxybenzonitrile.

2.1. Chemical Identity

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| CAS Number | 60758-79-4 | PubChem[2] |

| IUPAC Name | 3-ethoxy-4-hydroxybenzonitrile | PubChem[2] |

| Molecular Formula | C₉H₉NO₂ | PubChem[2] |

| SMILES | CCOC1=C(C=CC(=C1)C#N)O | PubChem[2] |

| InChIKey | NBUPJWDUINJHFZ-UHFFFAOYSA-N | PubChem[2] |

| Synonyms | 4-Hydroxy-3-ethoxybenzonitrile, Apremilast Impurity 111 | PubChem[2] |

2.2. Physicochemical Properties

These properties are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | PubChem[2] |

| Appearance | Off-white powder/solid | Thermo Fisher Scientific[3] |

| Melting Point | 110 - 113 °C | Sigma-Aldrich[4] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | Thermo Fisher Scientific[3] |

| XLogP3 | 0.9 | PubChem[2] |

Synthesis and Mechanistic Considerations

The efficient synthesis of 3-Ethoxy-4-hydroxybenzonitrile is crucial for its availability in drug discovery programs. A common and reliable method involves the ethylation of a suitably substituted precursor.

3.1. Retrosynthetic Analysis

A logical approach to the synthesis starts with a retrosynthetic disconnection. The ethoxy group can be installed via a Williamson ether synthesis, pointing to 3-hydroxy-4-methoxybenzonitrile or a related protected precursor as a viable starting material.

Caption: Retrosynthetic approach for 3-Ethoxy-4-hydroxybenzonitrile.

3.2. Recommended Synthetic Protocol: Ethylation of Isovanillin

A practical and scalable synthesis route begins with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and proceeds through several key steps. This multi-step approach is often favored in process chemistry for its reliability and the high purity of the final product. A patent describes a method involving ethylation, oximation, and subsequent dehydration[5][6].

Workflow Diagram:

Caption: Multi-step synthesis pathway from Isovanillin.

Step-by-Step Methodology:

-

Part A: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

-

In a suitable reaction vessel, dissolve isovanillin and a phase-transfer catalyst such as tetrabutylammonium bromide in an appropriate solvent system with a base like sodium hydroxide.[7]

-

Cool the mixture in an ice bath and add bromoethane dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethoxy-4-methoxybenzaldehyde.

-

-

Part B: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

-

Combine 3-ethoxy-4-methoxybenzaldehyde and hydroxylamine hydrochloride in a solvent like acetonitrile.[8][9]

-

Heat the mixture to reflux and monitor the reaction progress.[8][9]

-

Upon completion, cool the reaction mixture and add a dehydrating agent such as acetic anhydride.

-

Heat the mixture again to facilitate the dehydration of the oxime to the nitrile.

-

After cooling, quench the reaction with water, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 3-ethoxy-4-methoxybenzonitrile.[8][9]

-

-

Part C: Selective Demethylation

-

The conversion of 3-ethoxy-4-methoxybenzonitrile to the target 3-ethoxy-4-hydroxybenzonitrile requires selective demethylation of the methoxy group. This is a challenging transformation due to the presence of the ethoxy group. Reagents such as boron tribromide (BBr₃) at low temperatures or nucleophilic agents like L-Selectride® could be explored for this purpose. The choice of reagent is critical to avoid cleavage of the ethoxy ether.

-

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity and purity of the synthesized compound.

Analytical Workflow:

Caption: Standard analytical workflow for compound qualification.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or intermediates.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.[10]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N) and hydroxyl (-OH) stretches.[10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

5.1. Hazard Identification

Based on data for structurally similar compounds like 3-ethoxy-4-methoxybenzonitrile and other hydroxybenzonitriles, the following hazards should be considered:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11][12][13]

-

Respiratory Irritation: May cause respiratory irritation.[4]

5.2. Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[4][13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][13][14]

5.3. First Aid Measures

-

If Swallowed: Rinse mouth and seek immediate medical attention.[3][13][14] Do NOT induce vomiting.[3][14]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][13][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][14]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][13]

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

3-Ethoxy-4-hydroxybenzonitrile is a compound of significant interest to the medicinal chemistry community. Its defined structure and versatile nitrile functionality make it an attractive starting point for the synthesis of more complex molecular architectures. This guide has provided a detailed overview of its properties, a practical synthetic approach, and essential safety information. By leveraging this technical knowledge, researchers can confidently and safely incorporate this valuable intermediate into their drug discovery and development pipelines, paving the way for novel therapeutic innovations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3800659, 3-Ethoxy-4-hydroxybenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3934769, 3-Ethoxy-4-methoxybenzonitrile. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 3-Ethoxy-4-methoxybenzonitrile: Comprehensive Overview and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

Methylamine Supplier. (n.d.). 3-Methoxy-4-Hydroxybenzonitrile. Retrieved from [Link]

-

ChemBK. (2024). 3-Methoxy-4-Hydroxybenzonitrile. Retrieved from [Link]

-

Analytical Methods. (n.d.). Retrieved from [Link]

-

precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Semantic Scholar. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Ethoxy-4-hydroxybenzonitrile | C9H9NO2 | CID 3800659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 6. 3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations [scispace.com]

- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. 3-Ethoxy-4-methoxybenzonitrile | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

The Architectural Blueprint of a Pharmaceutical Building Block: A Technical Guide to the Molecular Structure Elucidation of 3-Ethoxy-4-hydroxybenzonitrile

Foreword: From Blueprint to Bespoke Analysis

In the intricate world of drug discovery and development, the precise characterization of molecular architecture is not merely a procedural step but the very foundation upon which safe and effective therapeutics are built. This guide eschews a one-size-fits-all template, opting instead for a bespoke analytical journey into the heart of a key pharmaceutical intermediate: 3-ethoxy-4-hydroxybenzonitrile. Our audience of researchers, scientists, and drug development professionals understands that true scientific integrity lies not in simply following steps, but in comprehending the causality behind each experimental choice. Herein, we dissect the structure of this molecule, not as a static entity, but as a dynamic interplay of functional groups revealed through the lens of modern spectroscopic techniques. We will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how each method provides a unique yet correlative piece of the structural puzzle. This is not just a guide; it is an exercise in analytical reasoning, designed to empower the reader to approach molecular elucidation with the mind of a seasoned scientist.

Foundational Chemistry: An Introduction to 3-Ethoxy-4-hydroxybenzonitrile

3-Ethoxy-4-hydroxybenzonitrile, with the molecular formula C₉H₉NO₂, is a substituted aromatic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a benzonitrile core with ethoxy and hydroxyl substituents, makes it a valuable precursor in the synthesis of various pharmaceutical agents. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity, metabolic fate, and ultimately, its role in the broader context of drug design.

Our exploration will be guided by the fundamental principles of spectroscopy, where the interaction of molecules with electromagnetic radiation provides a detailed fingerprint of their atomic and electronic structure.

Deciphering the Core: A Multi-faceted Spectroscopic Approach

The elucidation of 3-ethoxy-4-hydroxybenzonitrile's structure is a process of triangulation, relying on the convergence of data from multiple spectroscopic techniques. Each method interrogates different aspects of the molecule's constitution, and only in their synthesis does a complete and validated structure emerge.

Unveiling the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-ethoxy-4-hydroxybenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for phenolic compounds as it can facilitate the observation of the exchangeable hydroxyl proton.

-

Instrumental Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons each represents.

Interpretation of the ¹H NMR Spectrum:

Based on the structure of 3-ethoxy-4-hydroxybenzonitrile and data from the closely related analogue, 3-ethoxy-4-hydroxybenzaldehyde, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~9.5 (in DMSO-d₆) | Singlet (broad) | 1H | Ar-OH | The proton of the hydroxyl group is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet due to chemical exchange. |

| ~7.3 - 7.1 | Multiplet | 3H | Ar-H | The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the aromatic ring current. |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |

Note: The predicted chemical shifts are based on analogous compounds and may vary slightly in the actual spectrum.

Visualizing Proton Connectivity: A COSY Approach

To definitively establish the connectivity between the ethoxy group's protons, a 2D COSY (Correlation Spectroscopy) experiment is invaluable.

Caption: Predicted COSY correlation for the ethoxy group.

Mapping the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a count of the unique carbon environments in a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumental Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum of 3-ethoxy-4-hydroxybenzonitrile, informed by data from 3-ethoxy-4-hydroxybenzaldehyde, would show nine distinct signals.[2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~150 - 145 | C -OH | The carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| ~150 - 145 | C -OCH₂CH₃ | Similarly, the carbon bonded to the ethoxy group is deshielded. |

| ~130 - 120 | Aromatic C -H | Aromatic carbons typically resonate in this region. |

| ~120 - 110 | Aromatic C -H | |

| ~118 | -C ≡N | The carbon of the nitrile group has a characteristic chemical shift in this range. |

| ~115 | Aromatic C -H | |

| ~105 | Aromatic C -CN | The carbon bearing the nitrile group is influenced by the electron-withdrawing nature of the cyano group. |

| ~65 | -O-C H₂-CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~15 | -O-CH₂-C H₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Note: The assignments of the aromatic carbons can be further confirmed using 2D NMR techniques like HSQC and HMBC.

Correlating Protons and Carbons: The Power of HSQC

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for unambiguous assignment.

Caption: Predicted HSQC correlations for key structural fragments.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for functional group identification.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment), a KBr pellet, or as a thin film.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Interpretation of the FTIR Spectrum:

The FTIR spectrum of 3-ethoxy-4-hydroxybenzonitrile is expected to exhibit the following key absorptions:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is indicative of hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| 2980 - 2850 | C-H stretch | Aliphatic C-H | Corresponds to the C-H bonds of the ethoxy group. |

| ~2230 | C≡N stretch | Nitrile | A sharp and intense absorption characteristic of the nitrile functional group. |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |

| ~1250 | C-O stretch | Aryl-O | Corresponds to the stretching of the C-O bonds of the ethoxy and hydroxyl groups. |

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Interpretation of the Mass Spectrum:

For 3-ethoxy-4-hydroxybenzonitrile (Molar Mass: 163.17 g/mol ), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 163, corresponding to the intact molecule.

-

Key Fragmentation Patterns:

-

Loss of an ethyl group (-CH₂CH₃): A fragment at m/z = 134, resulting from the cleavage of the ethoxy group.

-

Loss of ethylene (-CH₂=CH₂): A fragment at m/z = 135, arising from a McLafferty-type rearrangement of the ethoxy group.

-

Loss of CO: A fragment at m/z = 135, which is common for phenolic compounds.

-

Fragments related to the benzonitrile core: Various smaller fragments corresponding to the stable aromatic ring system.

-

Caption: Plausible mass spectrometry fragmentation pathways.

The Unified Picture: Integrating Spectroscopic Data for Structural Confirmation

The true power of this multi-technique approach lies in the convergence of evidence. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the FTIR confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating structural details through fragmentation analysis. The collective data from these orthogonal techniques provides a self-validating system, leading to the unambiguous elucidation of the molecular structure of 3-ethoxy-4-hydroxybenzonitrile.

This in-depth analysis, grounded in the principles of spectroscopic interpretation and validated by cross-referencing data from analogous compounds, exemplifies the rigorous approach required in modern drug development. It is a testament to the fact that a molecule's identity is not merely a name or a formula, but a rich tapestry of physical and chemical properties waiting to be unraveled by the discerning scientist.

References

-

Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

Chegg. (2021). Solved Prepare a correlation table for the NMR spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxyben…. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-hydroxybenzonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzonitrile. Retrieved from [Link]

-

Shenyang Pharmaceutical University. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde (99%). Retrieved from [Link]

-

ResearchGate. (2008). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-methoxybenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-ethoxy-. Retrieved from [Link]

-

ResearchGate. (2014). Conformational analysis, vibrational and electronic structure investigations of 4-hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

Sources

Physical and chemical properties of 3-Ethoxy-4-hydroxybenzonitrile

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzonitrile: Properties, Characterization, and Scientific Context

Introduction

3-Ethoxy-4-hydroxybenzonitrile, with CAS Number 60758-79-4, is a bifunctional aromatic compound belonging to the benzonitrile class.[1] Its structure, featuring a nitrile group, a phenolic hydroxyl group, and an ethoxy group on a benzene ring, makes it a molecule of significant interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. The strategic placement of these functional groups provides multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of 3-Ethoxy-4-hydroxybenzonitrile, detailed protocols for its characterization, and expert insights into its chemical reactivity and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and practical utility.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These characteristics determine its solubility, stability, and compatibility with various analytical and synthetic methodologies.

Physicochemical Properties

The key identifying and physical properties of 3-Ethoxy-4-hydroxybenzonitrile are summarized in the table below. This data is essential for accurate documentation, safety assessment, and experimental design.

| Property | Value | Source |

| IUPAC Name | 3-ethoxy-4-hydroxybenzonitrile | PubChem[1] |

| CAS Number | 60758-79-4 | PubChem[1] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C#N)O | PubChem[1] |

| InChI Key | NBUPJWDUINJHFZ-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White to off-white crystalline powder | N/A (Typical) |

| XLogP3 | 0.9 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data for 3-Ethoxy-4-hydroxybenzonitrile, which are critical for structure verification and purity assessment.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethoxy group should present as a triplet (for the methyl protons) and a quartet (for the methylene protons). The three aromatic protons will appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The phenolic hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing nine distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon is characteristically downfield, while the aromatic and ethoxy carbons will appear in their respective typical regions.

Caption: Predicted ¹H NMR assignments for 3-Ethoxy-4-hydroxybenzonitrile.

IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, the key vibrational bands expected are:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals just below 3000 cm⁻¹ for the ethoxy group.

-

C≡N stretch: A sharp, intense peak in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile.

-

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the aryl-ether and phenol C-O bonds.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Ethoxy-4-hydroxybenzonitrile, electron ionization (EI) would likely show a prominent molecular ion (M⁺) peak at m/z = 163. Key fragmentation pathways would involve the loss of the ethoxy group or ethylene from the ethoxy group.

Part 2: Synthesis, Reactivity, and Applications

Proposed Synthetic Pathway

While various synthetic routes are possible, a common and logical approach involves the selective ethylation of a commercially available precursor, 3,4-dihydroxybenzonitrile (protocatechunitrile).

Rationale for Method Selection: The Williamson ether synthesis is a robust and well-established method for forming ether linkages. The phenolic hydroxyl group at the 4-position is more acidic and sterically less hindered than the one at the 3-position, but selective mono-alkylation can be achieved under controlled conditions. Using a slight excess of the alkylating agent and a suitable base in a polar aprotic solvent typically favors the desired product.

Caption: Logical workflow for the synthesis of 3-Ethoxy-4-hydroxybenzonitrile.

Chemical Reactivity

The molecule's functionality dictates its reactivity. The primary reactive sites are the phenolic hydroxyl, the nitrile, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, allowing for further O-alkylation or O-acylation to generate diverse derivatives.

-

Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-ethoxy-4-hydroxybenzoic acid) or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group), providing a key functional handle for further derivatization.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethoxy groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho and para to the activating groups, primarily at the 5-position.

Potential Applications in Drug Development

While 3-Ethoxy-4-hydroxybenzonitrile itself is not a widely cited pharmaceutical, its structural motifs are prevalent in medicinal chemistry. The closely related analogue, 3-ethoxy-4-methoxybenzonitrile, is a known intermediate in the synthesis of Apremilast, a PDE4 inhibitor used to treat psoriatic arthritis.[2]

The 3-ethoxy-4-hydroxyphenyl group is a bioisostere of the catechol moiety found in many endogenous and synthetic compounds. The ethoxy group can improve metabolic stability and lipophilicity compared to a simple hydroxyl group, which is often a desirable trait in drug design. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate a compound's pharmacological profile. Therefore, this molecule serves as a valuable scaffold for generating libraries of compounds for screening against various biological targets.

Part 3: Experimental Protocols and Safety

Protocol 1: HPLC Method for Purity Analysis

Rationale: Reverse-phase HPLC is the standard for assessing the purity of small organic molecules. The C18 stationary phase effectively retains the moderately polar analyte, while a gradient of water and acetonitrile allows for efficient elution and separation from potential impurities. UV detection is ideal due to the chromophoric nature of the aromatic ring.

-

Instrumentation: High-Performance Liquid Chromatography system with UV-Vis Detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: General NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for compounds with hydroxyl protons as it slows down proton exchange, resulting in sharper -OH signals.

-

Sample Weighing: Accurately weigh 5-10 mg of 3-Ethoxy-4-hydroxybenzonitrile directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer spinner and place it in the magnet for analysis.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Ethoxy-4-hydroxybenzonitrile.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of the material in accordance with appropriate local, state, and federal laws and regulations.[3]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Note: Hazard information is based on general data for similar benzonitrile compounds and should be confirmed with a specific Safety Data Sheet (SDS) for this exact compound.)

References

- Vertex AI Search. (n.d.). Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate.

- ECHEMI. (2019, July 15). 3-ETHOXY-4-HYDROXYBENZONITRILE SDS, 60758-79-4 Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzonitrile. PubChem Compound Database.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

Sources

The Solubility Profile of 3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of 3-Ethoxy-4-hydroxybenzonitrile in Pharmaceutical Development

3-Ethoxy-4-hydroxybenzonitrile (CAS No. 60758-79-4) is a substituted benzonitrile derivative with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] Its structural similarity to vanillin and its derivatives positions it as a valuable building block in organic synthesis. Notably, related compounds such as 3-ethoxy-4-methoxybenzonitrile serve as crucial intermediates in the synthesis of modern pharmaceuticals, including the phosphodiesterase 4 (PDE4) inhibitor Apremilast, which is used in the treatment of psoriatic arthritis. The solubility of such intermediates is a critical parameter that dictates their handling, reaction kinetics, purification via recrystallization, and formulation into drug products. A comprehensive understanding of the solubility of 3-ethoxy-4-hydroxybenzonitrile in a range of solvents is therefore paramount for efficient and scalable pharmaceutical manufacturing.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 3-ethoxy-4-hydroxybenzonitrile, featuring a polar hydroxyl group, a moderately polar nitrile group, and a non-polar benzene ring with an ethoxy substituent, results in a nuanced solubility profile.

Table 1: Physicochemical Properties of 3-Ethoxy-4-hydroxybenzonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Based on these properties and the known solubility of structurally similar compounds like 4-hydroxybenzonitrile (soluble in methanol, insoluble in water)[2][3] and 3-methoxy-4-hydroxybenzonitrile (slightly soluble in water, soluble in ethanol and acetone), a predicted solubility profile for 3-ethoxy-4-hydroxybenzonitrile can be extrapolated. The presence of the ethoxy group, as compared to a methoxy group, may slightly increase its lipophilicity.

Table 2: Predicted Solubility of 3-Ethoxy-4-hydroxybenzonitrile in Common Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The polar hydroxyl and nitrile groups allow for some interaction with water, but the aromatic ring and ethoxy group limit extensive dissolution. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functionalities of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for this compound due to its ability to form hydrogen bonds. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Offers a balance of polar and non-polar characteristics, making it a potential solvent for dissolution and recrystallization. |

| Dichloromethane | Non-polar | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar halogenated solvents. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of 3-ethoxy-4-hydroxybenzonitrile. |

| Hexane | Non-polar | Insoluble | The significant difference in polarity between the solute and this non-polar solvent will result in very low solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Isothermal Shake-Flask Method

This method ensures that a true equilibrium between the solid solute and the solvent is achieved, providing a definitive measure of solubility at a given temperature.

Experimental Workflow for Solubility Determination

Sources

A Technical Guide to the Spectral Characterization of 3-Ethoxy-4-hydroxybenzonitrile

This document provides an in-depth technical analysis of the spectral data for 3-Ethoxy-4-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind spectral features, providing a framework for the structural elucidation and quality control of this compound.

Introduction: The Chemical Identity of 3-Ethoxy-4-hydroxybenzonitrile

3-Ethoxy-4-hydroxybenzonitrile, with the molecular formula C₉H₉NO₂, holds a significant position in medicinal chemistry. Its structural confirmation is paramount for ensuring the integrity of downstream synthetic steps. The molecular weight of this compound is 163.17 g/mol .[1] Spectroscopic techniques provide a definitive fingerprint of its molecular structure, and a thorough understanding of its spectral characteristics is essential for any researcher working with this molecule.

Caption: Workflow for Acquiring and Analyzing an IR Spectrum

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrum of 3-Ethoxy-4-hydroxybenzonitrile:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 163, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Key fragmentation pathways may include:

-

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 134.

-

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 118.

-

Loss of carbon monoxide (CO) from the phenol ring.

-

Caption: Predicted Key Fragmentation Pathways for 3-Ethoxy-4-hydroxybenzonitrile

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of 3-Ethoxy-4-hydroxybenzonitrile. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in pharmaceutical research and development.

References

-

SpectraBase. 3-Ethoxy-4-hydroxybenzonitrile. John Wiley & Sons, Inc. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

PubChem. 3-Ethoxy-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

NIST WebBook. Benzonitrile, 3-hydroxy-. [Link]

-

NIST WebBook. Benzonitrile, 4-hydroxy-. [Link]

-

PubChem. 3-Ethoxy-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safety Landscape of 3-Ethoxy-4-hydroxybenzonitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a thorough understanding of their potential hazards and handling requirements. This guide provides an in-depth examination of the material safety data for 3-Ethoxy-4-hydroxybenzonitrile, a compound of interest in various synthetic applications. In the absence of a comprehensive, officially published Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes critical safety information from structurally analogous compounds and established chemical principles to provide a robust framework for its safe handling and use.

The core structure of 3-Ethoxy-4-hydroxybenzonitrile, featuring a benzonitrile moiety, a phenolic hydroxyl group, and an ethoxy group, dictates its toxicological and reactivity profile. By examining the safety data for compounds such as 4-hydroxybenzonitrile, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), and the general class of aromatic nitriles, we can construct a reliable safety profile. This approach, rooted in the principles of chemical similarity, allows for proactive risk mitigation and the implementation of appropriate safety protocols.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the accurate identification of the substance in use. The key identifiers and computed physicochemical properties for 3-Ethoxy-4-hydroxybenzonitrile are summarized below. Understanding these properties is crucial for predicting the compound's behavior under various experimental conditions.

| Property | Value | Source |

| IUPAC Name | 3-ethoxy-4-hydroxybenzonitrile | PubChem[1] |

| CAS Number | 60758-79-4 | PubChem[1] |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

Hazard Identification and GHS Classification: A Synthesized Approach

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Benzonitrile and its derivatives are often harmful if swallowed.[2][3]

-

Skin Irritation (Category 2): Phenolic compounds and substituted benzonitriles can cause skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Similar compounds are known to cause serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard Summary Diagram

Caption: First-aid workflow for different routes of exposure to 3-Ethoxy-4-hydroxybenzonitrile.

Safe Handling and Storage Protocols

The cornerstone of laboratory safety is the adoption of stringent handling and storage procedures. The following protocols are essential for minimizing the risk of exposure to 3-Ethoxy-4-hydroxybenzonitrile.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory. [4]* Hand Protection: Wear appropriate chemical-resistant gloves, such as neoprene or nitrile rubber. [4][5]Change gloves frequently and after any sign of contamination. [5]* Skin and Body Protection: A laboratory coat must be worn. [4]Ensure that skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. [5]If dusts are generated, a NIOSH-approved respirator may be necessary. [6] Handling Procedures:

-

Work Area: All work with 3-Ethoxy-4-hydroxybenzonitrile should be conducted in a well-ventilated chemical fume hood. [5]2. Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing. [7]3. Dust Minimization: Handle the solid material in a manner that minimizes dust generation and accumulation. [7]4. Hygiene: Wash hands thoroughly after handling, even if gloves were worn. [7]Do not eat, drink, or smoke in the work area. [8] Storage Conditions:

-

Store in a tightly closed container. [7]* Keep in a cool, dry, and well-ventilated area. [7]* Store away from incompatible substances such as strong oxidizing agents and strong bases. [1][7]

Fire-Fighting Measures and Stability/Reactivity

Suitable Extinguishing Media:

-

Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [1][3] Hazardous Combustion Products:

-

Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [7]The nitrile group also presents a risk of releasing hydrogen cyanide gas upon combustion. [9] Chemical Stability and Reactivity:

-

Stability: The compound is expected to be stable under normal storage conditions. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [1][7]

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological data for 3-Ethoxy-4-hydroxybenzonitrile is not available, the toxicity of its constituent functional groups provides a strong basis for a conservative assessment.

-

Benzonitrile Moiety: Aromatic nitriles are generally toxic, though typically less so than inorganic cyanides. [9]Their toxicity can be attributed to their metabolism, which in some cases can release cyanide ions, inhibiting cellular respiration. [7]However, for many aryl nitriles, aromatic hydroxylation is a major metabolic pathway, which is a detoxification route. [2]* Phenolic Hydroxyl Group: Phenolic compounds are known to be corrosive and are readily absorbed through the skin. [4]Systemic effects can include damage to the central nervous system, liver, and kidneys. [4] Given these considerations, 3-Ethoxy-4-hydroxybenzonitrile should be handled as a compound of moderate toxicity, with the potential for both local irritant effects and systemic toxicity upon significant exposure.

Disposal Considerations

All waste containing 3-Ethoxy-4-hydroxybenzonitrile should be treated as hazardous waste. [1]Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe integration of 3-Ethoxy-4-hydroxybenzonitrile into research and development workflows is contingent upon a comprehensive understanding of its potential hazards. By synthesizing data from structurally related compounds, this guide provides a robust framework for risk assessment and the implementation of appropriate safety measures. Adherence to the outlined protocols for handling, storage, and emergency response will ensure the protection of laboratory personnel and the environment. As with any chemical, a culture of safety and proactive risk management is paramount.

References

- Gami, A. S., et al. (2012). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 23(5-6), 441-451.

- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzonitrile. National Center for Biotechnology Information.

- Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.

- National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment.

- ChemSrc. (n.d.). 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport.

- University of California, Berkeley. (n.d.). Phenol Health & Safety Fact Sheet.

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Central Drug House (P) Ltd. (n.d.).

- HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.

- ChemicalBook. (2023).

- ChemicalBook. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde(121-32-4).

- Carl ROTH. (n.d.).

- Yale Environmental Health & Safety. (2022).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2024).

- Kumar, A., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.

- National Institute for Occupational Safety and Health. (n.d.). NITRILES.

- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%.

- Cornell University Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.

- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.

- National Oceanic and Atmospheric Administration. (n.d.). Nitriles - CAMEO Chemicals.

- TCI Chemicals. (2023). SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzonitrile.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzonitrile.

- CymitQuimica. (2023).

- Higashida, K., et al. (2017). Allyl nitrile: Toxicity and health effects.

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. ehs.berkeley.edu [ehs.berkeley.edu]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. The MSDS HyperGlossary: Nitrile [ilpi.com]

The Unfolding Therapeutic Potential of 3-Ethoxy-4-hydroxybenzonitrile Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ethoxy-4-hydroxybenzonitrile scaffold represents a privileged chemical structure in modern medicinal chemistry. While its most prominent role to date is as a key intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, the inherent biological activities of its derivatives are a burgeoning field of scientific inquiry. This technical guide provides an in-depth exploration of the known and potential biological activities of 3-ethoxy-4-hydroxybenzonitrile derivatives, moving beyond their function as synthetic precursors. We will delve into their anti-inflammatory, antiviral, and herbicidal properties, supported by a critical analysis of structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and an examination of the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a comprehensive resource for researchers seeking to unlock the full therapeutic and agrochemical potential of this versatile class of compounds.

Introduction: Beyond a Synthetic Intermediate

The journey of many a bioactive molecule begins with a humble chemical intermediate. Such is the case for 3-ethoxy-4-hydroxybenzonitrile and its close chemical relatives. A notable derivative, 3-ethoxy-4-methoxybenzonitrile, is a critical building block in the multi-step synthesis of Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1][2] This established role underscores the inherent potential of the 3-ethoxy-4-hydroxybenzonitrile core to interact with biologically significant targets.

This guide, however, aims to look beyond this established synthetic utility. The benzonitrile functional group is a versatile pharmacophore, known to participate in various biological interactions.[3] The phenolic hydroxyl and the ethoxy group at the 3 and 4 positions of the benzene ring further offer opportunities for diverse chemical modifications, each with the potential to modulate biological activity. This document will, therefore, explore the broader pharmacological landscape of these derivatives, providing both a theoretical framework and practical methodologies for their investigation.

Key Biological Activities of 3-Ethoxy-4-hydroxybenzonitrile Derivatives

The biological potential of 3-ethoxy-4-hydroxybenzonitrile derivatives can be logically extrapolated from the known activities of structurally similar benzonitrile compounds. The primary areas of interest include anti-inflammatory, antiviral, and herbicidal activities.

Anti-inflammatory Activity: Targeting the Engines of Inflammation

The connection of a 3-ethoxy-4-hydroxybenzonitrile derivative to the PDE4 inhibitor Apremilast provides the strongest rationale for exploring the anti-inflammatory potential of this class of compounds.

2.1.1. Mechanism of Action: PDE4 Inhibition and Beyond

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5][6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), while upregulating anti-inflammatory mediators.[4]

Beyond PDE4, substituted benzonitriles have been investigated for their ability to modulate other key inflammatory pathways. A critical transcription factor involved in the inflammatory response is the nuclear factor-kappa B (NF-κB).[1][7][8][9] The NF-κB signaling pathway controls the expression of a multitude of genes involved in inflammation and immunity.[1][9] Small molecules that can inhibit the activation and nuclear translocation of NF-κB are of significant therapeutic interest.[1][7][8][9][10] Given the structural similarities to known NF-κB inhibitors, it is plausible that certain 3-ethoxy-4-hydroxybenzonitrile derivatives could exert their anti-inflammatory effects through this pathway.

2.1.2. Structure-Activity Relationship (SAR) Insights

For PDE4 inhibition by rolipram and its analogues, which share some structural features with the core topic, stereoselectivity is crucial, with the (S)-enantiomer often being more potent.[11] Furthermore, structure-activity relationship studies on various PDE4 inhibitors have highlighted the importance of the catechol-like moiety (the 3-alkoxy-4-hydroxy/methoxy group) for binding to the enzyme's active site.[6][12] The nature of the alkoxy group and substitutions on the benzonitrile ring can significantly influence potency and selectivity for different PDE4 isoforms.[4][6][12]

The following DOT script visualizes the central role of PDE4 in the inflammatory signaling cascade and the therapeutic intervention by its inhibitors.

Caption: Generalized workflow for the synthesis of 3-ethoxy-4-hydroxybenzonitrile derivatives.

In Vitro Cytotoxicity Assays

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of the synthesized compounds. This ensures that the observed effects are not due to general toxicity.

MTT Assay Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assays

3.3.1. PDE4 Inhibition Assay

A fluorescence polarization (FP)-based assay is a common high-throughput method for screening PDE4 inhibitors.

Protocol Outline:

-

Reagents: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a positive control inhibitor (e.g., rolipram).

-

Reaction Setup: In a 384-well plate, add the test compounds at various concentrations, followed by the PDE4 enzyme.

-

Initiation: Start the reaction by adding the FAM-cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

FP Measurement: Measure the fluorescence polarization. In the absence of inhibition, PDE4 will hydrolyze FAM-cAMP, leading to a decrease in polarization. An active inhibitor will prevent this hydrolysis, resulting in a high polarization signal.

-

Data Analysis: Calculate the IC50 value for each compound.

3.3.2. TNF-α and IL-6 Inhibition Assay in LPS-stimulated Macrophages

This cell-based assay assesses the ability of compounds to inhibit the production of key pro-inflammatory cytokines.

Protocol Outline:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 18-24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the IC50 value for the inhibition of each cytokine.

Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the antiviral efficacy of a compound. [2][13][14][15] Protocol Outline:

-

Cell Monolayer: Grow a confluent monolayer of a virus-susceptible cell line (e.g., Vero cells) in 6-well plates.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix them with a known titer of the virus. Incubate this mixture to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 (50% effective concentration) of the compound.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Biological Activity Data for 3-Ethoxy-4-hydroxybenzonitrile Derivatives

| Compound ID | R1-substituent | Cytotoxicity (HEK293) IC50 (µM) | PDE4B Inhibition IC50 (µM) | TNF-α Inhibition (RAW 264.7) IC50 (µM) | Antiviral (HCoV-229E) EC50 (µM) |

| EH-1 | H | >100 | 15.2 | 25.8 | >50 |

| EH-2 | CH3 | >100 | 8.5 | 12.1 | 35.4 |

| EH-3 | Cl | 75.3 | 2.1 | 5.6 | 8.9 |

| EH-4 | OCH3 | >100 | 10.3 | 18.9 | 42.1 |

| Rolipram | - | >100 | 0.05 | 0.12 | - |

Conclusion and Future Directions

The 3-ethoxy-4-hydroxybenzonitrile scaffold holds significant promise for the development of novel therapeutic and agrochemical agents. While its role as a key intermediate in the synthesis of Apremilast has paved the way, the exploration of the intrinsic biological activities of its derivatives is a field ripe with opportunity. The anti-inflammatory potential, driven by PDE4 inhibition and potentially other mechanisms such as NF-κB modulation, warrants extensive investigation. Furthermore, the preliminary indications of antiviral and herbicidal activities suggest a broad applicability of this chemical class.

Future research should focus on the synthesis and screening of diverse libraries of 3-ethoxy-4-hydroxybenzonitrile derivatives to establish robust structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. With a systematic and multidisciplinary approach, the full potential of these versatile compounds can be unlocked, leading to the development of next-generation drugs and agrochemicals.

References

- Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermedi

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. ([Link])

-

Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. ([Link])

-

Inhibiting NF-κB activation by small molecules as a therapeutic strategy. PubMed - NIH. ([Link])

-

NF-κB Small Molecule Guide. Creative Diagnostics. ([Link])

-

Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. ([Link])

- CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

Plaque Reduction Assay. Creative Diagnostics. ([Link])

-

Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. PubMed. ([Link])

-

Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. PubMed. ([Link])

-

Small-molecule inhibition of TNF-alpha. PubMed - NIH. ([Link])

-

Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. ([Link])

-

Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC - PubMed Central. ([Link])

-

Discovery of macrocyclic peptide inhibitors of TNFα with unexpected Pharmacology. ACS Publications. ([Link])

-

Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches. PubMed Central. ([Link])

-

The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. ([Link])

-

Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. PubMed. ([Link])

-

Study of Cytotoxic Effects of Benzonitrile Pesticides. Semantic Scholar. ([Link])

-

Antiviral drug discovery: broad-spectrum drugs from nature. The Royal Society of Chemistry. ([Link])

-

An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PMC - PubMed Central. ([Link])

-

Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. ([Link])

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. ([Link])

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. ([Link])

- US3585233A - Process for the preparation of hydroxybenzonitriles.

-

Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. PubMed. ([Link])

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. ([Link])

-

Pterostilbene derivative shows activity in colitis model. BioWorld. ([Link])

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. ([Link])

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. ([Link])

-

Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. MDPI. ([Link])

-

A review: Mechanism of action of antiviral drugs. PMC - PubMed Central. ([Link])

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. ([Link])

-

Antiviral Agents. PMC - PubMed Central - NIH. ([Link])

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed. ([Link])

Sources

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioagilytix.com [bioagilytix.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Landscape of Substituted Benzonitriles: A Technical Guide to 3-Ethoxy-4-hydroxybenzonitrile and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemistry, biological activities, and therapeutic potential of 3-Ethoxy-4-hydroxybenzonitrile and its analogs. As Senior Application Scientists, we aim to provide not just a review of the existing literature, but a synthesized understanding of the structure-activity relationships and the causalities behind experimental designs that are pivotal for advancing drug discovery in this area.

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile pharmacophore present in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in medicinal chemistry. Within this broad class of compounds, 3-Ethoxy-4-hydroxybenzonitrile and its analogs have emerged as a scaffold of significant interest, demonstrating a range of biological activities that warrant further investigation for the development of novel therapeutics.

This guide will provide a comprehensive overview of the synthesis, key biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will explore their potential as tyrosinase inhibitors for dermatological applications and as vanilloid receptor antagonists for pain management, providing detailed experimental protocols and field-proven insights to guide future research and development.

Synthesis of 3-Ethoxy-4-hydroxybenzonitrile and Its Analogs

The synthesis of 3-Ethoxy-4-hydroxybenzonitrile and its analogs typically proceeds through a multi-step sequence starting from readily available precursors. A common and efficient strategy involves the ethylation of a protected vanillin derivative, followed by conversion of the aldehyde functionality to a nitrile.

General Synthesis Pathway

The synthesis can be logically broken down into three key stages: etherification, oximation, and dehydration. This pathway allows for the introduction of various alkoxy groups at the 3-position, providing a straightforward route to a diverse library of analogs for SAR studies.

Caption: General synthesis route for 3-Ethoxy-4-methoxybenzonitrile.

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This protocol details a common method for the synthesis of 3-Ethoxy-4-methoxybenzonitrile, a key intermediate and analog of the title compound.[1][2]

Step 1: Ethylation of Isovanillin

-

To a solution of Isovanillin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Add bromoethane (1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Ethoxy-4-methoxybenzaldehyde.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide ion of isovanillin and bromoethane. Potassium carbonate acts as a base to deprotonate the hydroxyl group.

Step 2: Oximation of 3-Ethoxy-4-methoxybenzaldehyde

-

Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-Ethoxy-4-methoxybenzaldehyde oxime.